molecular formula C37H36IN3O9 B12740755 5-((2-Ethoxy-2-oxoethoxy)carbonyl)-1,3,3-trimethyl-2-(2-(5-nitro-1-(2-oxo-2-(2-oxopropoxy)ethyl)-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium iodide CAS No. 85029-83-0

5-((2-Ethoxy-2-oxoethoxy)carbonyl)-1,3,3-trimethyl-2-(2-(5-nitro-1-(2-oxo-2-(2-oxopropoxy)ethyl)-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium iodide

Cat. No.: B12740755
CAS No.: 85029-83-0
M. Wt: 793.6 g/mol
InChI Key: RBJZXYZTXWYEKD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-triphenylamine , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . N,N,N-triphenylamine is recognized for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-triphenylamine can be synthesized through several methods. One common synthetic route involves the reaction of aniline with triphenylchloromethane in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of N,N,N-triphenylamine.

Industrial Production Methods

In industrial settings, the production of N,N,N-triphenylamine often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N,N,N-triphenylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form triphenylamine oxide.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions include various substituted triphenylamines, which have applications in organic synthesis and materials science.

Scientific Research Applications

N,N,N-triphenylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Research has explored its potential as a fluorescent probe for biological imaging.

    Medicine: Studies have investigated its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which N,N,N-triphenylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as an electron donor or acceptor, influencing various biochemical pathways. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Similar in structure but contains a phosphorus atom instead of nitrogen.

    Triphenylmethane: Lacks the nitrogen atom and has different chemical properties.

    Triphenylborane: Contains a boron atom and exhibits distinct reactivity.

Uniqueness

N,N,N-triphenylamine is unique due to its nitrogen atom, which imparts specific electronic properties and reactivity. This makes it particularly valuable in applications requiring electron-rich compounds.

Properties

CAS No.

85029-83-0

Molecular Formula

C37H36IN3O9

Molecular Weight

793.6 g/mol

IUPAC Name

(2-ethoxy-2-oxoethyl) 1,3,3-trimethyl-2-[(E)-2-[5-nitro-1-[2-oxo-2-(2-oxopropoxy)ethyl]-2-phenylindol-3-yl]ethenyl]indol-1-ium-5-carboxylate;iodide

InChI

InChI=1S/C37H36N3O9.HI/c1-6-47-34(43)22-49-36(44)25-12-15-31-29(18-25)37(3,4)32(38(31)5)17-14-27-28-19-26(40(45)46)13-16-30(28)39(20-33(42)48-21-23(2)41)35(27)24-10-8-7-9-11-24;/h7-19H,6,20-22H2,1-5H3;1H/q+1;/p-1

InChI Key

RBJZXYZTXWYEKD-UHFFFAOYSA-M

Isomeric SMILES

CCOC(=O)COC(=O)C1=CC2=C(C=C1)[N+](=C(C2(C)C)/C=C/C3=C(N(C4=C3C=C(C=C4)[N+](=O)[O-])CC(=O)OCC(=O)C)C5=CC=CC=C5)C.[I-]

Canonical SMILES

CCOC(=O)COC(=O)C1=CC2=C(C=C1)[N+](=C(C2(C)C)C=CC3=C(N(C4=C3C=C(C=C4)[N+](=O)[O-])CC(=O)OCC(=O)C)C5=CC=CC=C5)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.